molecular formula C19H19BrN4O2 B2934758 N-(3-bromophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-31-4

N-(3-bromophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No.: B2934758
CAS No.: 880811-31-4
M. Wt: 415.291
InChI Key: NDQOUZXPHOSABM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic small molecule featuring a hexanamide backbone substituted with a 3-bromophenyl group and a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety. The benzotriazinone core is a critical pharmacophore observed in compounds targeting G protein-coupled receptors (GPCRs), particularly GPR139, a receptor implicated in neurological disorders such as epilepsy and Parkinson’s disease . The bromine atom at the 3-position of the phenyl group enhances lipophilicity and may influence receptor binding kinetics.

Properties

IUPAC Name

N-(3-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2/c20-14-7-6-8-15(13-14)21-18(25)11-2-1-5-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-4,6-10,13H,1-2,5,11-12H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQOUZXPHOSABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability: The 3-bromo substituent in the target compound increases molecular weight (422.28 g/mol) compared to BH40918 (354.38 g/mol) and BH40923 (372.37 g/mol). Bromine’s higher atomic weight and van der Waals radius may enhance membrane permeability but reduce aqueous solubility relative to fluorine analogs .

Benzotriazinone Core Modifications: All analogs retain the 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group, critical for GPR139 modulation as noted in patent literature .

Therapeutic Implications: Patent data () highlights benzotriazinones as GPR139 modulators for neurological disorders. While specific activity data for the target compound is unavailable, fluorinated analogs like BH40918 may exhibit superior blood-brain barrier penetration due to reduced molecular weight and polarity .

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